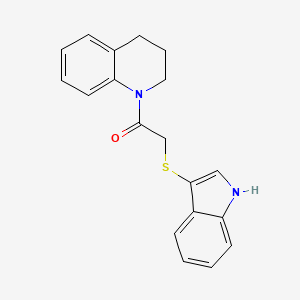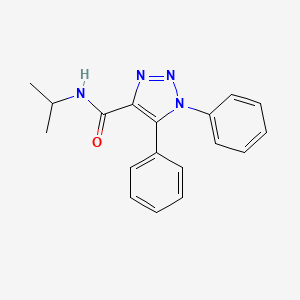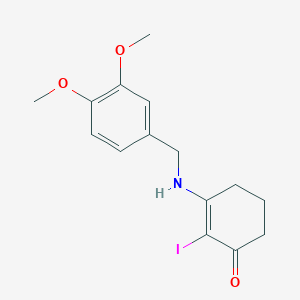
3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one is a complex organic compound characterized by the presence of a cyclohexene ring substituted with an iodine atom and an amino group linked to a 3,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic iodination reaction, often using iodine or an iodine-containing reagent under acidic conditions.
Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the cyclohexene ring.
Attachment of the 3,4-Dimethoxyphenylmethyl Group: This step involves a reductive amination reaction, where the amine reacts with a 3,4-dimethoxybenzaldehyde derivative in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, thiols, or amines.
Addition: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide, potassium thiocyanate, or primary amines.
Addition: Addition reactions can be facilitated by acids, bases, or transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted cyclohexene derivatives.
Scientific Research Applications
3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-bromocyclohex-2-EN-1-one: Contains a bromine atom instead of iodine, which affects its chemical properties and reactivity.
3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-chlorocyclohex-2-EN-1-one:
Uniqueness
The presence of the iodine atom in 3-(((3,4-Dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-EN-1-one imparts unique reactivity and biological activity compared to its analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interactions with molecular targets and its overall stability.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]-2-iodocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO3/c1-19-13-7-6-10(8-14(13)20-2)9-17-11-4-3-5-12(18)15(11)16/h6-8,17H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAZVPZBHYCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C(C(=O)CCC2)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


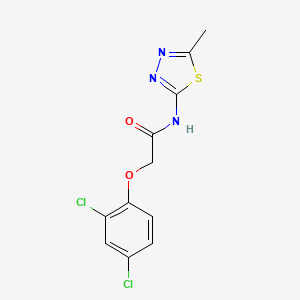
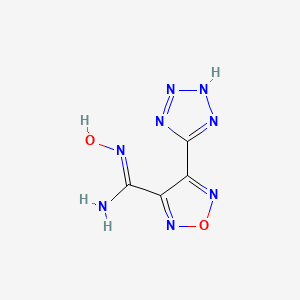
![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)

![1-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2669223.png)
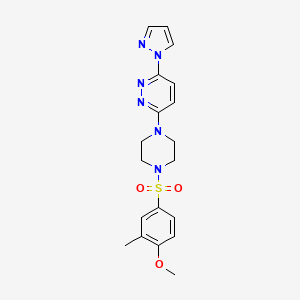

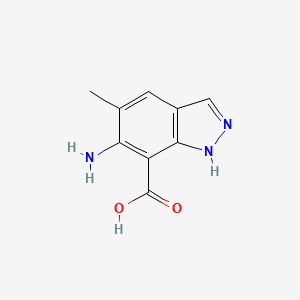
![2-(methylsulfanyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2669229.png)
